molecular formula C13H18N8O B14943357 (Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide

(Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide

Cat. No.: B14943357
M. Wt: 302.34 g/mol
InChI Key: JRHHAVIKSZGZRV-UHFFFAOYSA-N
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Description

N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE typically involves the reaction of cyanoacetamides with substituted amines under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as solvent-free reactions or the use of continuous flow reactors. These methods aim to optimize the reaction conditions to achieve high yields and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the cyano and morpholino groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE is unique due to its combination of cyano, isopropylamino, and morpholino groups attached to a triazine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H18N8O

Molecular Weight

302.34 g/mol

IUPAC Name

cyanomethyl-[4-morpholin-4-yl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide

InChI

InChI=1S/C13H18N8O/c1-10(2)16-11-17-12(20-5-7-22-8-6-20)19-13(18-11)21(9-15)4-3-14/h10H,4-8H2,1-2H3,(H,16,17,18,19)

InChI Key

JRHHAVIKSZGZRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N(CC#N)C#N)N2CCOCC2

Origin of Product

United States

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